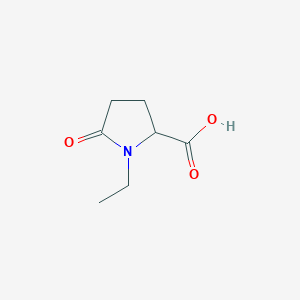![molecular formula C14H16N2O5 B2546222 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid CAS No. 1026763-67-6](/img/structure/B2546222.png)
2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid is a racemic amino acid derivative that incorporates a furan nucleus. This structure is of interest due to the presence of the furan ring, which is a heteroaryl group known for its potential pharmacological activities.
Synthesis Analysis
The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally similar to the compound , has been reported with yields ranging from 48-94%. The process involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid, with a catalytic amount of iron dust at 60 degrees Celsius for 2 hours. This method is advantageous as it prevents the hydrogenolysis of bromine on the thiophene nucleus, which could be a concern for compounds containing a thiophene ring similar to the furan ring in our compound of interest .
Molecular Structure Analysis
Although the specific molecular structure analysis of this compound is not provided, the general structure can be inferred from the synthesis methods of similar compounds. The furan ring provides aromaticity to the molecule, which could affect its electronic distribution and reactivity .
Chemical Reactions Analysis
The chemical reactivity of compounds containing a furan nucleus can be complex. For instance, (5-Bromo-2-furyl)methylidenemalonodinitrile, a compound with a furan ring, reacts with substituted aromatic amines to form (5-N-arylamino-2-furyl)methylidenemalonodinitriles. However, it does not react with N-alkyl-N-phenylamines . This suggests that the presence of the furan ring can influence the reactivity of the compound with different types of amines, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, based on the properties of similar compounds, one can expect that the presence of the furan ring and the amino acid backbone would confer certain solubility characteristics in polar solvents, and the molecule would exhibit typical acid-base properties due to the presence of the amino and carboxylic acid functional groups .
Wissenschaftliche Forschungsanwendungen
Luminescent Complexes
A study by Kanwal et al. (2020) explored the synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid and its reaction with various metal chlorides to create luminescent complexes. These complexes showed potential for antibacterial and antifungal applications, although most exhibited non-significant activities. The luminescent properties, particularly of the Bi-L3 complex, were noted as appreciably luminescent (Kanwal et al., 2020).
Carbamate Formation Studies
Ciftja, Hartono, and Svendsen (2014) conducted a study on carbamate formation in a system containing 2-amino-2-methyl-1-propanol (AMP), a compound structurally related to 2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid. They used NMR spectroscopy to analyze the species present in the system at different CO2 loadings and temperatures, providing insights into the chemical behavior of similar compounds (Ciftja et al., 2014).
Antimicrobial Activity
Balaz et al. (2008) investigated derivatives of 2-cyano-3-(2′-furyl)propenic acid, closely related to the chemical , for their antimicrobial properties. These derivatives inhibited the growth of various microorganisms at concentrations above 40 µmol/L, demonstrating potential in antimicrobial applications (Balaz et al., 2008).
Heterocycle Reactivity
Lee and Jeoung (1998) researched the reactivity of 2-[2'- and 3'-furyl and thienyl]-1,3-dimethylbenzimidazoline derivatives, which are structurally similar to this compound. Their findings contribute to the understanding of the reactivity of such compounds in oxidation reactions, which could have implications in chemical synthesis and material science (Lee & Jeoung, 1998).
Molecular Interactions in Different Environments
El-Sayed et al. (2003) synthesized aromatic amino ketones containing furan and thiophene rings for the study of molecular interactions in solid-state and liquid environments. Their research provides insights into how similar compounds, like this compound, interact in various environments, which is valuable for materials science and pharmaceutical research (El-Sayed et al., 2003).
Enantiomer Resolution in Antiviral Agents
Levin et al. (1996) worked on the resolution of enantiomers of uridine analogs, which included furyl and thienyl substituents. This study is relevant for understanding the separation processes of compounds similar to this compound, particularly in the context of developing potential antiviral agents (Levin et al., 1996).
Polymorphism and Hydrogen Bonding
Podjed and Modec (2022) studied three amino alcohols reacting with quinoline-2-carboxylic acid, leading to salts with varied hydrogen bonding and polymorphism. This research contributes to the understanding of the structural and bonding characteristics of compounds related to this compound, especially in the context of salt formation and polymorphism (Podjed & Modec, 2022).
Eigenschaften
IUPAC Name |
2,4-bis(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-13(16-9-11-4-2-6-21-11)7-12(14(18)19)15-8-10-3-1-5-20-10/h1-6,12,15H,7-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTWGBVKUPHOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NCC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)

![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)
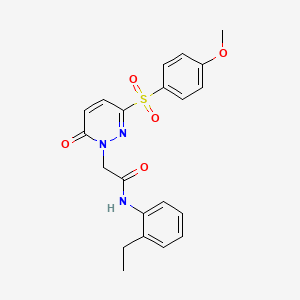
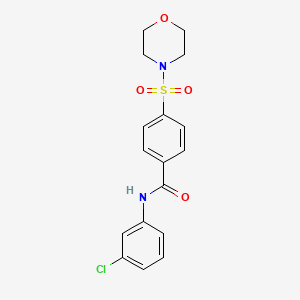
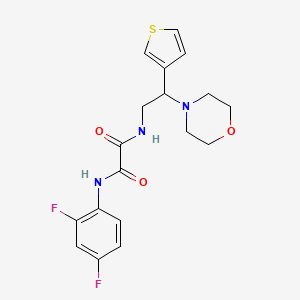
![N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2546153.png)

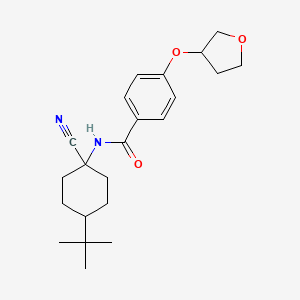
![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)
